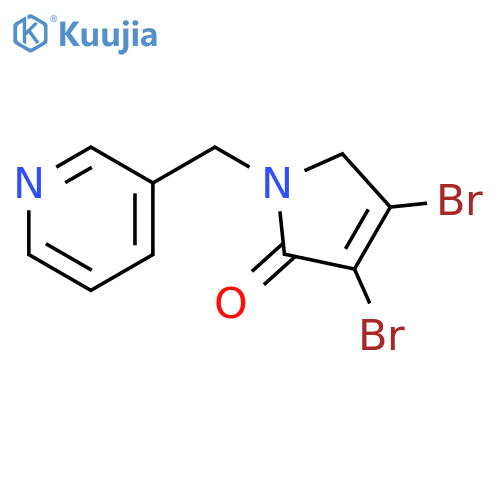

Cas no 1706441-56-6 (3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one)

1706441-56-6 structure

商品名:3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one

CAS番号:1706441-56-6

MF:C10H8Br2N2O

メガワット:331.991320610046

CID:5210529

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one 化学的及び物理的性質

名前と識別子

-

- 3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one

-

- インチ: 1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-2-1-3-13-4-7/h1-4H,5-6H2

- InChIKey: CNGAPEMPEAHVBL-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CN=C2)CC(Br)=C(Br)C1=O

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508049-1g |

3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one |

1706441-56-6 | 97% | 1g |

$446 | 2023-01-10 |

3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1706441-56-6 (3,4-Dibromo-1-pyridin-3-ylmethyl-1,5-dihydro-pyrrol-2-one) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量